4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine
Overview
Description
“4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine” is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.69 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This ring is substituted with a chlorine atom at position 4, a methyl group at position 6, and a thiophene ring at position 2 .
Physical and Chemical Properties Analysis
It is stored at 4 degrees Celsius and shipped at normal temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Chloro-6-methyl-2-(thiophen-2-yl)pyrimidine and its derivatives are pivotal in the synthesis of small molecule anticancer drugs. The compounds have been synthesized through various synthetic methods, involving steps like nucleophilic substitution, coupling reactions, halogenation, and cyclization. These methods have been optimized for better yield and efficiency (Kou & Yang, 2022), (Zhang et al., 2019).
Applications in Medicine and Optics
- Pyrimidine derivatives have shown significant importance due to their applications in medicine, especially as anticancer agents, and in the field of nonlinear optics (NLO). These compounds have been studied for their structural parameters, electronic, linear, and nonlinear optical properties, showing promise in NLO fields for optoelectronic high-tech applications (Hussain et al., 2020).
Antimicrobial and Antifungal Activities
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These synthesized compounds have been studied against various bacterial and fungal strains, showing potential as novel classes of antimicrobial agents (Patel & Patel, 2017).
Charge Transfer and Electronic Properties
- The structure-property relationship of 4,6-di(thiophen-2-yl)pyrimidine derivatives has been explored to understand their charge transfer properties. These studies aim to tune the electronic, photophysical, and charge transfer properties of the derivatives for potential use in materials science, particularly as efficient charge transfer materials (Irfan, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors . The thiophene group is a common structural motif in many pharmaceuticals and biologically active compounds .
Mode of Action
Without specific information, it’s difficult to say exactly how “4-Chloro-6-methyl-2-(thiophen-2-YL)pyrimidine” interacts with its targets. Many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .
Properties
IUPAC Name |
4-chloro-6-methyl-2-thiophen-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXWNIXLBPUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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